
2,3-Dihydrotetraphene-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrotetraphene-2,3,4-triol is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups attached to a dihydrotetraphene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrotetraphene-2,3,4-triol typically involves multi-step organic reactions. One common method includes the hydroxylation of tetraphene derivatives under controlled conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
2,3-Dihydrotetraphene-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antioxidant properties and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2,3-Dihydrotetraphene-2,3,4-triol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways.
Comparaison Avec Des Composés Similaires
2,3-Dihydroxybenzene: Shares similar hydroxylation but differs in the aromatic ring structure.
Tetraphene-2,3-diol: Similar backbone but with fewer hydroxyl groups.
Phenanthrene-2,3,4-triol: Similar hydroxylation pattern but different core structure.
Uniqueness: 2,3-Dihydrotetraphene-2,3,4-triol is unique due to its specific arrangement of hydroxyl groups and the dihydrotetraphene backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
82056-13-1 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2,3-dihydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-9,16,18-21H |
Clé InChI |
PTKNDNAZUIZMJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C(C(C(C=C43)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


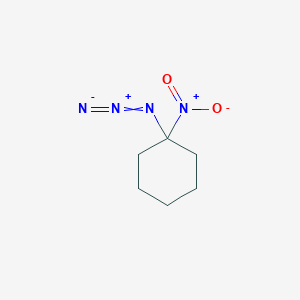

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
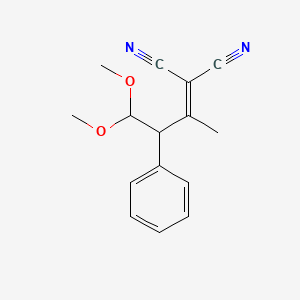
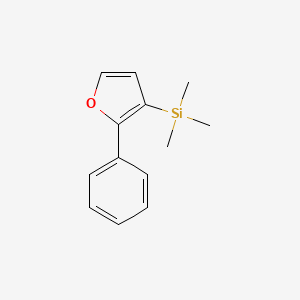
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
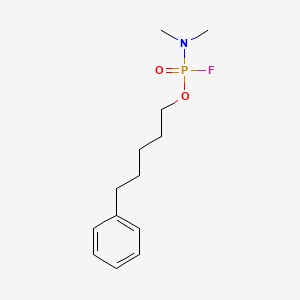
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
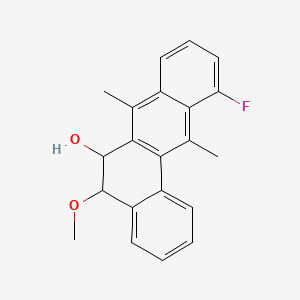
![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
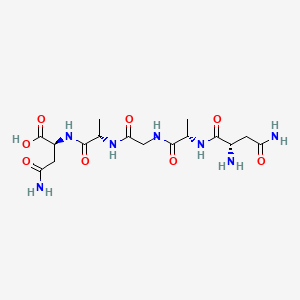
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
